molecular formula C10H18 B13950114 Cyclopentane, (3-methylbutylidene)- CAS No. 53366-51-1

Cyclopentane, (3-methylbutylidene)-

Katalognummer: B13950114
CAS-Nummer: 53366-51-1
Molekulargewicht: 138.25 g/mol
InChI-Schlüssel: IUEAAJZOPXGHPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopentane, (3-methylbutylidene)- can be synthesized through organic synthesis routes. One common method involves the alkylation of cyclopentane with 3-methylbutylidene . The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pressure, to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of Cyclopentane, (3-methylbutylidene)- often involves large-scale organic synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentane, (3-methylbutylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction can produce alkanes or alkenes .

Wissenschaftliche Forschungsanwendungen

Cyclopentane, (3-methylbutylidene)- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Cyclopentane, (3-methylbutylidene)- involves its interaction with molecular targets and pathways within a system. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the context of its use and the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclopentane, (3-methylbutylidene)- is unique due to its specific structure, which includes a cyclopentane ring with a 3-methylbutylidene substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

53366-51-1

Molekularformel

C10H18

Molekulargewicht

138.25 g/mol

IUPAC-Name

3-methylbutylidenecyclopentane

InChI

InChI=1S/C10H18/c1-9(2)7-8-10-5-3-4-6-10/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

IUEAAJZOPXGHPO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC=C1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.